Cas no 62690-29-3 (Ethyl 3-phenylbutanoate)

Ethyl 3-phenylbutanoate (CAS 10031-92-2) is an ester compound characterized by its fruity, berry-like aroma. It is commonly utilized as a flavor and fragrance intermediate in the food, beverage, and cosmetic industries. The compound exhibits good stability under standard storage conditions and is compatible with a range of formulation matrices. Its low volatility and moderate solubility in organic solvents make it suitable for applications requiring controlled release or extended shelf life. Ethyl 3-phenylbutanoate is synthesized via esterification, ensuring high purity and consistent performance. Its well-defined chemical structure allows for precise incorporation into complex formulations, meeting industry standards for quality and safety.
Ethyl 3-phenylbutanoate structure
Ethyl 3-phenylbutanoate structure
Product Name:Ethyl 3-phenylbutanoate
CAS No:62690-29-3
MF:C12H16O2
MW:192.254243850708
MDL:MFCD06204644
CID:435013
Update Time:2025-05-23

Ethyl 3-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, b-methyl-, ethyl ester
    • BETA-METHYL-BENZENEPROPANOIC ACID ETHYL ESTER
    • Ethyl 3-phenylbutanoate
    • ethyl 3-phenylbutyrate
    • SJPWEMZQXWYDSY-UHFFFAOYSA-N
    • ethyl 3-phenyl butanoate
    • Ethyl 3-phenylbutanoate #
    • (-)-Ethyl 3-phenylbutanoate
    • 3-Phenylbutyric acid ethyl ester
    • 3-phenyl-butyric acid ethyl ester
    • Benzenepropanoic acid, .beta.-methyl-, ethyl ester
    • MDL: MFCD06204644
    • Inchi: 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
    • InChI Key: SJPWEMZQXWYDSY-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(C)C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 171
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3

Ethyl 3-phenylbutanoate Pricemore >>

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Additional information on Ethyl 3-phenylbutanoate

Ethyl 3-phenylbutanoate (CAS No. 62690-29-3): Chemical Profile and Recent Applications

Ethyl 3-phenylbutanoate, with the chemical formula C10H14O2 and the CAS number 62690-29-3, is an ester derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, also known as Ethyl 3-phenylbutyrate, is characterized by its pleasant aromatic profile, making it a valuable component in various industrial and scientific applications.

The structure of Ethyl 3-phenylbutanoate consists of a phenyl group attached to a butanoate ester. This configuration imparts unique chemical properties that make it useful in multiple domains, including fragrance synthesis, flavor enhancement, and as a potential intermediate in drug development. The compound's molecular stability and reactivity profile have been extensively studied, revealing its versatility in chemical transformations.

In recent years, Ethyl 3-phenylbutanoate has been explored for its potential applications in the pharmaceutical industry. Research has indicated that this compound may exhibit mild sedative effects, making it a candidate for use in sleep aids or relaxation therapies. Additionally, its structural similarity to certain bioactive molecules has prompted investigations into its role as a precursor for more complex pharmacological agents.

One of the most intriguing aspects of Ethyl 3-phenylbutanoate is its interaction with biological systems. Studies have shown that it can influence neurotransmitter activity, particularly by modulating the release of GABA (gamma-aminobutyric acid), a neurotransmitter known for its calming effects on the brain. This discovery has opened up new avenues for developing natural-based alternatives to synthetic anxiolytics.

The fragrance industry has also recognized the value of Ethyl 3-phenylbutanoate due to its sweet, fruity aroma. It is often used in perfumes, soaps, and cosmetics to impart a pleasant scent profile. Its stability under various conditions makes it a preferred choice for formulators seeking long-lasting fragrance solutions. Furthermore, its compatibility with other aroma compounds enhances its utility in creating complex scent compositions.

From a synthetic chemistry perspective, Ethyl 3-phenylbutanoate serves as an important building block for more complex molecules. Its ester functionality allows for further derivatization through reactions such as hydrolysis, transesterification, and condensation. These transformations enable chemists to produce a wide range of derivatives with tailored properties for specific applications.

The environmental impact of Ethyl 3-phenylbutanoate has also been evaluated in recent studies. Research indicates that it is biodegradable and does not pose significant risks to aquatic ecosystems when used in recommended concentrations. This characteristic makes it an environmentally friendly choice for industrial applications where safety and sustainability are paramount.

In conclusion, Ethyl 3-phenylbutanoate (CAS No. 62690-29-3) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent findings from scientific research, highlight its potential as a valuable tool in pharmaceuticals, fragrances, and synthetic chemistry. As research continues to uncover new uses and benefits of this compound, its significance in various fields is expected to grow even further.

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